N-Boc-PEG16-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

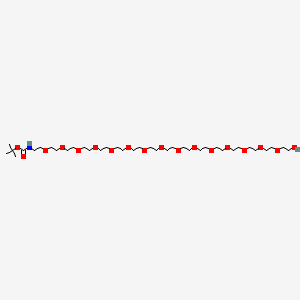

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H75NO18/c1-37(2,3)56-36(40)38-4-6-41-8-10-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-5-39/h39H,4-35H2,1-3H3,(H,38,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHXIPILPKQXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H75NO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-Boc-PEG16-alcohol in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]

This technical guide provides an in-depth exploration of the mechanism of action of N-Boc-PEG16-alcohol, a polyethylene glycol (PEG)-based linker, in the context of PROTACs. We will delve into its physicochemical properties, its role in ternary complex formation, and its impact on the overall efficacy of the resulting PROTAC. This guide also provides detailed experimental protocols for the characterization of PROTACs and visualizations of key processes.

Physicochemical Properties of this compound

This compound is a 16-unit PEG linker that is terminated with a tert-butyloxycarbonyl (Boc)-protected amine at one end and a hydroxyl group at the other. The PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its aqueous solubility and cell permeability.[3] The Boc protecting group provides a stable handle for synthetic elaboration, as it can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a POI or E3 ligase ligand. The terminal hydroxyl group offers another site for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C37H75NO18 | [] |

| Molecular Weight | 821.99 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action in PROTACs

The this compound linker is incorporated into a PROTAC molecule to bridge the POI-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG16 linker are critical for enabling the formation of a stable and productive ternary complex.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The optimal linker length is therefore a critical parameter that must be determined empirically for each POI and E3 ligase pair. Studies have shown that for certain targets like the Estrogen Receptor α (ERα), a 16-atom linker can be more potent than a 12-atom linker.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing a 16-unit PEG linker are not extensively compiled in a single source, the following table provides representative data for PROTACs with varying PEG linker lengths to illustrate the impact of this parameter.

| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 Degrader | TBK1 | Not Specified | 21 | 3 | 96 | |

| TBK1 Degrader | TBK1 | Not Specified | 29 | 292 | 76 | |

| ERα Degrader | ERα | Not Specified | 12 | Effective | - | |

| ERα Degrader | ERα | Not Specified | 16 | More Potent | - | |

| CDK6/4 Degrader | CDK6/4 | Cereblon | Not Specified | 2.5 (CDK6), 10.5 (CDK4) | 96 (CDK6), 100 (CDK4) |

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical and cell-based assays. The following are detailed protocols for key experiments in PROTAC development.

Protocol 1: Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation, a common method for linker conjugation.

Step 1: Coupling of POI Ligand to this compound

-

Materials:

-

POI ligand with a carboxylic acid functional group (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1,1'-[Azobis(methylidene)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield POI-PEG16-Boc.

-

Step 2: Boc Deprotection

-

Materials:

-

POI-PEG16-Boc

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Dissolve POI-PEG16-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting POI-PEG16-NH2 can be used in the next step without further purification.

-

Step 3: Coupling of E3 Ligase Ligand

-

Materials:

-

POI-PEG16-NH2 (1.0 eq)

-

E3 ligase ligand with a carboxylic acid functional group (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add the POI-PEG16-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Work-up and purify the final PROTAC product as described in Step 1.

-

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Protocol 3: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in vitro.

-

Immobilization of E3 Ligase:

-

Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the ligase is biotinylated).

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the purified target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The increase in binding response compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

-

Fit the data to a suitable binding model to determine the affinity of the ternary complex (KD,ternary).

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, and vice versa.

-

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., containing HEPES, NaCl, TCEP, and MgCl2):

-

E1 ubiquitin-activating enzyme (e.g., UBE1)

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Purified E3 ligase complex

-

Purified target protein

-

PROTAC of interest

-

Biotinylated ubiquitin

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection of Ubiquitination:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the ubiquitinated target protein by Western blotting using an anti-target protein antibody or streptavidin-HRP to detect the biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.

-

Visualization of Experimental and Logical Workflows

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its PEG backbone enhances the physicochemical properties of the resulting molecule, while its length and flexibility are critical for facilitating the formation of a productive ternary complex. The Boc and hydroxyl functionalities provide versatile handles for chemical synthesis. A thorough understanding of the role of the linker and the application of a robust suite of experimental assays are essential for the successful design and optimization of potent and selective PROTACs for therapeutic applications. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC development, from rational design and synthesis to comprehensive biological evaluation.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Boc-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG16-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker that plays a critical role in modern drug development and bioconjugation. Featuring a terminal tert-butyloxycarbonyl (Boc)-protected amine and a hydroxyl group, this heterobifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The 16-unit PEG chain imparts enhanced water solubility and favorable pharmacokinetic properties to the final conjugate, while the orthogonal protecting groups allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, complete with detailed experimental protocols and data presentation.

Chemical Properties and Specifications

A summary of the key chemical properties and typical specifications for this compound is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

| Property | Value |

| Molecular Formula | C₃₇H₇₅NO₁₈ |

| Molecular Weight | 821.99 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Purity (Typical) | ≥95% |

| Solubility | Soluble in water, DMSO, DCM, DMF |

| Storage Conditions | -20°C, under an inert atmosphere |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the selective Boc protection of the terminal amine of amino-PEG16-alcohol. The inherent higher nucleophilicity of the amine group compared to the hydroxyl group allows for a chemoselective reaction.

Experimental Protocol: Boc Protection of Amino-PEG16-alcohol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Amino-PEG16-alcohol (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 equivalents)

-

Triethylamine (TEA, 1.2 - 1.5 equivalents) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amino-PEG16-alcohol in anhydrous DCM.

-

Base Addition: Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Expected Yield: High yields (typically >90%) are expected for this reaction.

Navigating the Solubility Landscape of N-Boc-PEG16-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG16-alcohol, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG)-based linker is paramount for optimizing reaction conditions, purification protocols, and the formulation of novel therapeutics. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Core Concepts: Structure and Physicochemical Properties

This compound, with a molecular formula of C37H75NO18 and a molecular weight of 821.99 g/mol , is characterized by a long, hydrophilic polyethylene glycol chain (PEG16) capped at one end by a lipophilic tert-butoxycarbonyl (Boc) protecting group and at the other by a reactive hydroxyl (-OH) group.[] This amphipathic nature—possessing both hydrophilic and hydrophobic regions—governs its solubility behavior in various solvents. The PEG chain enhances aqueous solubility, a common strategy in drug development to improve the pharmacokinetic properties of molecules.[]

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, qualitative data from suppliers and the known behavior of similar PEGylated compounds provide valuable insights. Generally, PEG derivatives exhibit solubility in a range of aqueous and organic solvents.

For structurally related N-Boc-PEG-alcohols, the following qualitative solubility has been reported:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Water | Soluble (for some PEG derivatives) | |

| Chloroform | Soluble (for some PEG derivatives) | |

| Ethanol | Soluble (for N-Boc-PEG3-OH) | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL (for N-Boc-PEG3-OH) |

It is important to note that solubility can be influenced by the length of the PEG chain, temperature, and the purity of the compound.

An in vivo formulation example for a different compound suggests that for challenging applications, a co-solvent system such as DMSO, PEG300, and Tween 80 in a saline or PBS buffer may be employed to achieve the desired concentration.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of this compound.

Method 1: Equilibrium Solubility Method (Shake-Flask)

This is a widely recognized and reliable method for determining the saturation concentration of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Micropipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. If necessary, filter the supernatant using a chemically compatible syringe filter.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, gravimetric analysis).

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is useful for accurate quantification, especially when smaller sample quantities are available.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

-

Saturated solution prepared as in the Equilibrium Solubility Method.

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

-

Appropriate HPLC column and mobile phase.

-

Standard solutions of this compound of known concentrations.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the saturated solution.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to ensure the concentration falls within the range of the calibration curve.

-

Inject and Quantify: Inject the diluted sample into the HPLC system, record the peak area, and determine the concentration using the calibration curve. Remember to account for the dilution factor.

Visualizing the Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

The Strategic Application of the PEG16 Spacer in N-Boc-PEG16-alcohol for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-Boc-PEG16-alcohol is a heterobifunctional linker that has garnered significant attention in the field of drug development, particularly in the design of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The core of its functionality lies in its discrete 16-unit polyethylene glycol (PEG) spacer, which imparts a range of desirable physicochemical and pharmacokinetic properties to the final conjugate. This technical guide provides a comprehensive overview of the function of the PEG16 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Functions of the PEG16 Spacer

The integration of a PEG16 spacer into drug conjugates addresses several critical challenges in drug development by modulating the properties of the overall molecule.[1][] Its primary functions include:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, especially cytotoxic payloads used in ADCs and small molecule inhibitors used in PROTACs, are inherently hydrophobic.[3][4] This poor aqueous solubility can lead to aggregation, complicating formulation and manufacturing, and potentially reducing bioavailability and efficacy.[4] The PEG16 spacer, with its repeating ethylene glycol units, is highly hydrophilic, effectively creating a hydration shell around the hydrophobic drug molecule. This significantly increases the overall water solubility of the conjugate, preventing aggregation and improving its stability in aqueous environments.

-

Improved Pharmacokinetics and Reduced Immunogenicity: The hydrophilic nature and flexibility of the PEG16 spacer increase the hydrodynamic radius of the conjugate. This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity. The increased size also leads to reduced renal clearance, resulting in a significantly prolonged circulation half-life. This extended exposure in the bloodstream provides a greater opportunity for the therapeutic agent to reach its target site.

-

Optimized Spatial Orientation: The PEG16 spacer acts as a flexible linker, providing optimal spatial separation between the two functional ends of the conjugate. In ADCs, this ensures that the cytotoxic payload does not sterically hinder the binding of the antibody to its target antigen. In PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.

-

Controlled Drug Release: In the context of cleavable linkers for ADCs, the PEG spacer can be incorporated alongside a cleavable moiety. While the PEG chain itself is stable, its presence ensures that the ADC remains soluble and stable in circulation until it reaches the target cell, where the cleavable linker is designed to release the payload.

Quantitative Data on the Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of bioconjugates. The following tables summarize key quantitative data from studies on PEGylated molecules.

| Parameter | Unmodified Protein | PEGylated Protein (20 kDa PEG) | Analytical Technique(s) |

| In Vivo Half-life | 1.1 hours | 28 hours | Pharmacokinetic studies in mice |

| In Vitro Bioactivity | 100% | 70-100% | Cell-based assays, ELISA |

| Thermal Stability (Tm) | Variable | Increased by 5-15 °C | Differential Scanning Calorimetry (DSC) |

| Purity | >95% | >95% | SDS-PAGE, SEC, RP-HPLC |

Table 1: Impact of PEGylation on Protein Therapeutics. This table illustrates the significant extension in in-vivo half-life and enhanced thermal stability observed upon PEGylation of a therapeutic protein. While some reduction in in-vitro bioactivity can occur, it is often offset by the improved pharmacokinetic profile.

| PROTAC Linker Length (Number of Atoms) | DC50 (nM) for ERα Degradation |

| 9 | ~100 |

| 12 | ~50 |

| 16 | <10 |

| 19 | ~50 |

| 21 | ~100 |

Table 2: Influence of Linker Length on PROTAC Efficacy. This table demonstrates the critical role of linker length in PROTAC-mediated degradation of the Estrogen Receptor alpha (ERα). A 16-atom linker, which is comparable in length to a PEG4 linker, showed the highest potency (lowest DC50 value). While this specific data is not for a PEG16 linker, it highlights the principle of an optimal linker length for ternary complex formation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar PEG linkers.

Boc Deprotection of this compound

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker, a crucial step before conjugation to a payload or antibody.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask with a magnetic stir bar.

-

Add an equal volume of TFA to the solution (2 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM (10 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG16-alcohol.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Synthesis of a PROTAC using a PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC molecule, where the deprotected amino-PEG16-alcohol can be used to link a target protein binder and an E3 ligase ligand. This example assumes the target binder has a carboxylic acid for amide bond formation and the E3 ligase ligand is attached to the alcohol terminus of the PEG.

Materials:

-

Deprotected amino-PEG16-alcohol (from protocol 3.1)

-

Target protein binder with a carboxylic acid group

-

E3 ligase ligand with a suitable functional group for attachment to the PEG alcohol (e.g., a leaving group for ether synthesis)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

Procedure:

Step 1: Activation of the Target Protein Binder

-

Dissolve the target protein binder (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Conjugation to the PEG Linker

-

In a separate flask, dissolve the deprotected amino-PEG16-alcohol (1.1 eq) in anhydrous DMF.

-

Add the activated target protein binder solution to the amino-PEG16-alcohol solution.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

Step 3: Attachment of the E3 Ligase Ligand

-

The product from Step 2, now a target binder-PEG16-alcohol, is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the chemistry used to connect to the alcohol. For example, a Williamson ether synthesis could be employed if the E3 ligase ligand has a good leaving group.

Step 4: Purification

-

Upon completion of the reaction, purify the crude PROTAC molecule by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Characterize the final product by mass spectrometry and NMR.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of PEGylated molecules.

References

An In-Depth Technical Guide to N-Boc-PEG16-alcohol for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role and application of N-Boc-PEG16-alcohol as a linker. It is designed for scientists beginning their journey into PROTAC development, offering foundational knowledge, practical experimental protocols, and illustrative data to guide their research.

The Core Concept of PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own machinery to selectively eliminate it.[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]

The mechanism of action involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein and an E3 ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-E3 ligase system to the target protein. Once the protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, the cell's primary protein disposal system. The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.

Caption: The PROTAC mechanism, from ternary complex formation to target protein degradation.

The Critical Role of the Linker

The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's success. The linker profoundly influences the molecule's physicochemical properties, including solubility and cell permeability, and governs the stability and geometry of the ternary complex. Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently used due to their distinct advantages.

PEG linkers enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which is crucial for overcoming the challenges posed by their typically high molecular weight and lipophilicity. Furthermore, the length of PEG linkers can be precisely controlled, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve efficient ubiquitination.

This compound: A Versatile Building Block

This compound is a bifunctional PEG linker that serves as an excellent starting point for PROTAC synthesis, especially for researchers new to the field. Its structure consists of a 16-unit polyethylene glycol chain, providing substantial length and flexibility. One end is terminated with a hydroxyl (-OH) group, while the other features an amine group protected by a tert-butyloxycarbonyl (Boc) group.

This dual functionality allows for a controlled, stepwise synthesis. The exposed hydroxyl group can be reacted first, followed by the deprotection of the Boc group to reveal a primary amine, which is then available for a subsequent coupling reaction. This modularity simplifies the synthetic workflow and purification process.

Data Presentation: Physicochemical Properties

The properties of this compound make it a valuable reagent for PROTAC development.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₇₅NO₁₈ | |

| Molecular Weight | 821.99 g/mol | |

| Appearance | White to off-white solid or viscous oil | N/A |

| Functionality | Primary Alcohol (-OH), Boc-protected Amine (-NHBoc) | |

| Solubility | Soluble in water, DMF, DCM, DMSO |

Illustrative Data: The Impact of Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker might not effectively bring the proteins into proximity for ubiquitin transfer. The tables below provide illustrative, non-experimental data based on trends reported in the literature to demonstrate these principles.

Table 2: Illustrative Impact of PEG Linker Length on Degradation Efficacy

| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale |

| PEG4 | >1000 | <20 | Linker is likely too short, causing steric clash and preventing stable ternary complex formation. |

| PEG8 | 150 | 75 | Improved length allows for some ternary complex formation, leading to moderate degradation. |

| PEG16 | 25 | >95 | Optimal length and flexibility for this hypothetical system, enabling highly stable and productive ternary complex formation. |

| PEG24 | 200 | 70 | Linker may be too long, leading to reduced efficacy due to non-productive binding modes. |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 3: Illustrative Impact of PEG Linker Length on Physicochemical Properties

| PROTAC Linker | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rationale |

| Alkyl C12 | <1 | 5.0 | High lipophilicity leads to poor solubility but potentially good passive diffusion. |

| PEG4 | 25 | 2.5 | Increased hydrophilicity improves solubility, but permeability may decrease slightly. |

| PEG16 | >200 | 1.0 | Substantially increased number of ethylene glycol units significantly enhances aqueous solubility. |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.

Experimental Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines a general, two-step approach for synthesizing a PROTAC using this compound, connecting a carboxylic acid-functionalized warhead (POI-Ligand-COOH) and a carboxylic acid-functionalized E3 ligase ligand (E3-Ligand-COOH).

Caption: A modular workflow for synthesizing PROTACs using a bifunctional linker.

Step 1: Coupling of POI-Ligand-COOH with this compound

-

Reagents and Materials:

-

POI-Ligand-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Standard glassware, nitrogen atmosphere

-

-

Procedure:

-

Dissolve POI-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Boc-protected intermediate from Step 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor for the disappearance of the starting material by LC-MS.

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

-

Step 3: Final Amide Coupling with E3-Ligand-COOH

-

Procedure:

-

Dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (a sufficient amount to neutralize the TFA salt and for the coupling, ~5.0 eq) and stir for 15 minutes.

-

Add the deprotected amine intermediate from Step 2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor, work up, and purify as described in Step 1 to yield the final PROTAC molecule.

-

Experimental Protocol 2: Western Blot for Measuring Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in a cellular context.

Caption: Step-by-step workflow for assessing PROTAC-mediated protein degradation via Western Blot.

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., MCF7 for Estrogen Receptor) in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

-

Western Blot Analysis:

-

Normalize the lysates to equal protein concentrations and load them onto an SDS-PAGE gel for electrophoretic separation.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (POI). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Data Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using software like ImageJ.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion

The development of effective PROTACs is a multi-parameter optimization challenge where the linker plays a central role. For researchers and scientists entering this exciting field, this compound provides a robust and synthetically accessible starting point. Its bifunctional nature simplifies the assembly of PROTACs, while its long, hydrophilic PEG chain helps address common challenges like poor solubility and suboptimal linker length. By following systematic synthetic and evaluation protocols, beginners can effectively leverage this versatile building block to develop novel protein degraders and contribute to the advancement of this transformative therapeutic strategy.

References

Commercial Availability and Application of N-Boc-PEG16-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial landscape of N-Boc-PEG16-alcohol, a crucial bifunctional linker in the rapidly evolving field of targeted protein degradation. This document provides a comprehensive overview of commercially available sources, key technical specifications, and detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule widely employed in the development of PROTACs.[][2][3] Its structure features a terminal alcohol (hydroxyl group) and a Boc-protected amine, connected by a 16-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for sequential, controlled synthesis of the final trivalent PROTAC molecule, which typically comprises a target protein binder, an E3 ligase ligand, and the interconnecting linker.

Commercial Availability

A multitude of chemical suppliers offer this compound, catering to the needs of researchers in both academic and industrial settings. The product is typically available in various quantities, from milligrams to grams, ensuring scalability for different research and development phases. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| TargetMol | This compound | Not specified | C₃₇H₇₅NO₁₈ | 821.99 | Not specified |

| BOC Sciences | This compound | Not specified | C₃₇H₇₅NO₁₈ | 821.99 | Not specified |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified |

| Tebubio | This compound | Not specified | Not specified | Not specified | Not specified |

| RuiaoBio | This compound | Not specified | Not specified | Not specified | Not specified |

| Adachibio | This compound | Not specified | Not specified | Not specified | Not specified |

| Precise PEG | t-Boc-Amido-PEG16-Alcohol | 2592432-32-9 | C₃₇H₇₅NO₁₈ | 822.0 | >96% |

| BroadPharm | N-Boc-PEG linker series available | Varies | Varies | Varies | Typically >95% |

| ChemScene | N-Boc-PEG linker series available | Varies | Varies | Varies | Typically >98% |

Note: While some suppliers do not explicitly state all data points on their primary product pages, this information is typically available upon request or in the Certificate of Analysis.

Experimental Protocols: Application in PROTAC Synthesis

The synthesis of a PROTAC using this compound generally follows a sequential three-step process. The following protocols are generalized and may require optimization based on the specific properties of the target protein binder and E3 ligase ligand.

Step 1: Coupling of the First Moiety (Target Protein Binder or E3 Ligase Ligand)

This step involves the formation of an amide bond between a carboxylic acid-functionalized binding moiety and the amine group of the PEG linker, which is exposed after deprotection of the Boc group. Alternatively, the hydroxyl group of this compound can be functionalized for coupling. The following protocol details the coupling to the amine.

Materials:

-

This compound

-

Target Protein Binder or E3 Ligase Ligand with a carboxylic acid functionality

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

5% Lithium Chloride (LiCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.

-

To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

This step exposes the terminal amine on the PEG linker for subsequent coupling to the second binding moiety.

Materials:

-

Boc-protected intermediate from Step 1

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine-functionalized intermediate is often used in the next step without further purification.

Step 3: Coupling of the Second Moiety

This final step involves the formation of a second amide bond to complete the synthesis of the PROTAC molecule.

Materials:

-

Amine-functionalized intermediate from Step 2

-

Second binding moiety with a carboxylic acid functionality

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated NaHCO₃ solution

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Preparative HPLC system for purification

Procedure:

-

Follow the procedure outlined in Step 1, using the amine-functionalized intermediate and the second carboxylic acid-functionalized binding moiety as the coupling partners.

-

Upon completion of the reaction, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC product using preparative HPLC (High-Performance Liquid Chromatography) to obtain a highly pure compound.

Visualizations

Logical Relationship of PROTAC Components

Caption: Relationship of PROTAC components.

Experimental Workflow for PROTAC Synthesis

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing N-Boc-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and provide control over the spatial orientation of the two ligands. N-Boc-PEG16-alcohol is a long-chain PEG linker that offers significant spatial separation between the protein-binding ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic strategy.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key building block.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process, from the activation of ubiquitin to the degradation of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general strategy for the incorporation of this linker via amide bond formation. This example assumes the synthesis begins with the coupling of a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) to the deprotected amine of the PEG linker, followed by activation of the terminal alcohol and coupling to the second ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS or TLC. For TLC, the deprotected amine will have a lower Rf value (be more polar) than the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

For applications where the TFA salt is acceptable, the crude product can be used directly in the next step.

-

To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield amino-PEG16-alcohol.

Protocol 2: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to Amino-PEG16-alcohol

This protocol details the formation of an amide bond between the deprotected PEG linker and a ligand containing a carboxylic acid.

Materials and Reagents:

-

Amino-PEG16-alcohol (from Protocol 1)

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

5% Lithium chloride (LiCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of amino-PEG16-alcohol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand-PEG16-alcohol conjugate.

Protocol 3: Activation of the Terminal Alcohol and Final Coupling

The terminal alcohol of the Ligand-PEG16-alcohol conjugate can be activated (e.g., by conversion to a tosylate or mesylate) for subsequent coupling to the second ligand (e.g., containing a nucleophilic amine or thiol). Alternatively, if the second ligand has a carboxylic acid, the terminal alcohol can be oxidized to a carboxylic acid for a final amide coupling step. The following is an example of tosylation followed by coupling to an amine-functionalized ligand.

Step 3a: Tosylation of Ligand-PEG16-alcohol

Materials and Reagents:

-

Ligand-PEG16-alcohol (from Protocol 2)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve Ligand-PEG16-alcohol (1.0 eq) in anhydrous DCM.

-

Add TEA (1.5 eq) or pyridine.

-

Cool the solution to 0 °C and add TsCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting Ligand-PEG16-OTs is often used in the next step without further purification.

Step 3b: Final Coupling to an Amine-Functionalized Ligand

Materials and Reagents:

-

Ligand-PEG16-OTs (from Step 3a)

-

Amine-functionalized ligand (Ligand-NH₂)

-

DIPEA or another suitable base

-

Anhydrous DMF

Procedure:

-

Dissolve Ligand-PEG16-OTs (1.0 eq) and Ligand-NH₂ (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC or flash column chromatography.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for PROTAC synthesis.

Data Presentation

The optimal linker length for a PROTAC is highly dependent on the specific POI and E3 ligase pair. Systematic variation of the PEG linker length is often necessary to identify the most potent degrader. While specific data for a PEG16 linker is not extensively published across a wide range of targets, the following table provides representative data for PROTACs with varying linker lengths to illustrate the impact on degradation activity.

| PROTAC Target | E3 Ligase | Linker Composition/Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| TBK1 | VHL | < 12 atoms | Inactive | N/A |

| TBK1 | VHL | 21 atoms | 3 | 96 |

| TBK1 | VHL | 29 atoms | 292 | 76 |

| BTK | CRBN | < 4 PEG units | Impaired Activity | - |

| BTK | CRBN | ≥ 4 PEG units | Potent Activity | - |

| ERα | VHL | 12 atoms | ~100 | ~70 |

| ERα | VHL | 16 atoms | < 10 | > 90 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The data suggests that for certain targets like TBK1 and BTK, longer linkers are favored for potent degradation. For the estrogen receptor (ERα), a 16-atom linker was found to be superior to a 12-atom linker, indicating that for some systems, a longer linker like that provided by a PEG16 chain could be highly effective.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its long PEG chain can provide the necessary flexibility and spatial separation to facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. The Boc-protected amine allows for a controlled, stepwise synthesis. The provided protocols offer a general framework for the incorporation of this linker into novel PROTAC molecules. Researchers should note that the optimal linker length is target-dependent, and empirical evaluation of various linker lengths is a crucial step in the development of potent and selective protein degraders.

References

Application Notes and Protocols: Coupling of N-Boc-PEG16-alcohol to Bioactive Warheads

Audience: Researchers, scientists, and drug development professionals involved in the synthesis of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

Introduction: N-Boc-PEG16-alcohol is a heterobifunctional linker commonly employed in the development of targeted therapeutics.[1][] It features a terminal hydroxyl group for conjugation to a warhead or other ligand, and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a later step for coupling to another moiety. Warheads are electrophilic functional groups designed to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on a target protein, leading to irreversible inhibition.[3][4][5] Common warheads include acrylamides, α,β-unsaturated carbonyls, and epoxides.

The choice of coupling chemistry is dictated by the functional group present on the warhead molecule. This document provides detailed protocols for the most common and effective methods for conjugating the primary alcohol of this compound to warheads containing either a carboxylic acid or an amine functionality.

Protocol 1: Esterification via Mitsunobu Reaction

This protocol is ideal for coupling this compound to a warhead that contains a carboxylic acid group. The Mitsunobu reaction facilitates the conversion of a primary alcohol to an ester with inversion of configuration, although stereochemistry is not a factor at the terminal position of the PEG linker. The reaction proceeds under mild conditions, making it suitable for sensitive and complex warhead structures.

Experimental Workflow Diagram

Caption: Workflow for ester coupling via the Mitsunobu reaction.

Detailed Methodology

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing warhead (1.0 eq.), this compound (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath.

-

Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the pure ester-linked conjugate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Esterification via Carbodiimide Coupling

An alternative to the Mitsunobu reaction for warheads with carboxylic acids is the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent such as 4-dimethylaminopyridine (DMAP). This method is robust and widely used for ester formation.

Experimental Workflow Diagram

Caption: Workflow for ester coupling via carbodiimide activation.

Detailed Methodology

-

Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing warhead (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath.

-

Carbodiimide Addition: Add EDC (1.5 eq.) or DCC (1.5 eq.) to the solution in one portion.

-

Reaction Progression: Remove the ice bath and stir the reaction at room temperature for 4-18 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

Work-up:

-

If DCC was used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with additional DCM.

-

If EDC was used, no filtration is necessary as the urea byproduct is water-soluble.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Carbamate Linkage Formation

This protocol is designed for warheads containing a primary or secondary amine. The strategy involves activating the hydroxyl group of this compound to form a reactive intermediate (e.g., a p-nitrophenyl carbonate), which then readily reacts with the amine on the warhead to form a stable carbamate linkage.

Experimental Workflow Diagram

Caption: Two-step workflow for carbamate linkage formation.

Detailed Methodology

Step A: Activation of this compound

-

Reagent Preparation: Dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM and cool to 0°C.

-

Activation: Add p-nitrophenyl chloroformate (1.5 eq.) portion-wise, keeping the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting alcohol.

-

Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-PEG16-p-nitrophenyl carbonate, which can often be used in the next step without further purification.

Step B: Coupling with Amine-Containing Warhead

-

Reagent Preparation: Dissolve the activated PEG from Step A (1.0 eq.) and the amine-containing warhead (1.2 eq.) in anhydrous DMF or DCM.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the formation of the carbamate product by LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess base, followed by a final wash with brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final carbamate-linked conjugate.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary

The following table provides representative data for the described coupling reactions. Actual yields may vary depending on the specific warhead structure, purity of reagents, and reaction scale.

| Parameter | Protocol 1: Mitsunobu Reaction | Protocol 2: Carbodiimide Coupling | Protocol 3: Carbamate Formation |

| Warhead Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Amine (-NH₂ or -NHR) |

| Key Reagents | PPh₃, DIAD/DEAD | EDC/DCC, DMAP | p-Nitrophenyl chloroformate, DIPEA |

| Solvent | Anhydrous THF | Anhydrous DCM | Anhydrous DCM / DMF |

| Reaction Temperature | 0°C to Room Temp | 0°C to Room Temp | 0°C to Room Temp |

| Typical Reaction Time | 2 - 16 hours | 4 - 18 hours | 12 - 24 hours (Step 2) |

| Typical Molar Excess (PEG-OH) | 1.1 - 1.2 eq. | 1.2 - 1.5 eq. | 1.0 eq. (relative to activated PEG) |

| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography | Silica Gel Chromatography |

| Expected Yield | 60 - 85% | 65 - 90% | 50 - 75% (over two steps) |

| Key Byproducts | Triphenylphosphine oxide, Hydrazide | Dicyclohexylurea (DCU) or water-soluble urea | p-Nitrophenol |

| Advantages | Mild conditions, reliable for sterically hindered alcohols. | Inexpensive reagents, scalable, water-soluble byproduct (EDC). | Forms highly stable carbamate link, orthogonal to ester/amide. |

| Disadvantages | Stoichiometric byproducts can complicate purification. | DCC byproduct (DCU) requires filtration, potential for side reactions. | Two-step process, requires handling of chloroformates. |

References

Application Notes and Protocols for Bioconjugation using N-Boc-PEG16-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG16-alcohol is a versatile, heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][][3] This linker features a polyethylene glycol (PEG) spacer of 16 units, which imparts enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic properties to the conjugated biomolecules.[4][5] The molecule is capped with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a primary alcohol at the other, allowing for sequential and controlled conjugation reactions.

The Boc protecting group provides a stable mask for the amine functionality, which can be readily removed under mild acidic conditions to yield a primary amine. This amine can then be coupled to various biomolecules or payloads. The terminal hydroxyl group is not reactive itself but can be activated to facilitate conjugation, typically by converting it into a better leaving group such as a tosylate or mesylate. This dual functionality makes this compound an ideal tool for creating complex bioconjugates.

These application notes provide detailed protocols for the activation of the alcohol terminus, its subsequent conjugation, the deprotection of the Boc group, and the final coupling of the resulting amine, with a particular focus on the synthesis of PROTACs.

Core Applications

-

PROTAC Synthesis: this compound is a commonly used linker for the synthesis of PROTACs, which are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.

-

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs.

-

Surface Modification: The linker can be used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and provide functional handles for further derivatization.

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins to improve their therapeutic properties.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Add TEA (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the tosylated product, N-Boc-PEG16-OTs.

Quantitative Data Summary for Alcohol Activation:

| Step | Parameter | Tosylation | Mesylation |

|---|---|---|---|

| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) | |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | |

| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq, TEA: 1.5 - 4 eq | MsCl: 1.2 - 4 eq, TEA: 1.5 - 4 eq | |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 24 hours | 3 - 4 hours |

| | Typical Yield | > 95% | 96 - 99% |

Protocol 2: Boc Deprotection of a PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine to neutralize any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine conjugate. The resulting amine is often used in the next step without further purification.

Application Example: Synthesis of a PROTAC

This section outlines a representative workflow for the synthesis of a PROTAC using this compound as the linker. The synthesis involves three main stages:

-

Activation of the this compound.

-

Coupling of the activated linker to an E3 ligase ligand.

-

Deprotection of the Boc group and coupling to the protein of interest (POI) ligand.

Stage 1: Activation of this compound

Follow Protocol 1 to activate the terminal hydroxyl group of this compound, for example, by tosylation to yield N-Boc-PEG16-OTs.

Stage 2: Coupling of Activated Linker with E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

Materials:

-

N-Boc-PEG16-OTs (from Stage 1)

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and N-Boc-PEG16-OTs (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture.

-